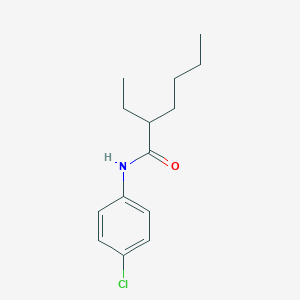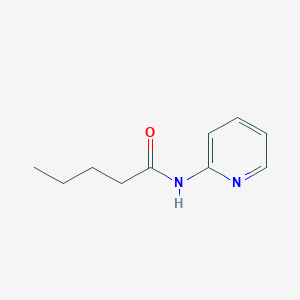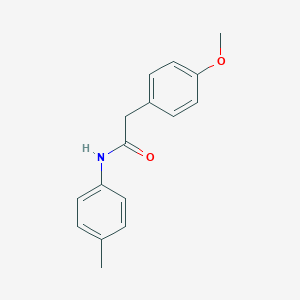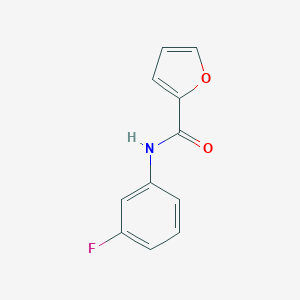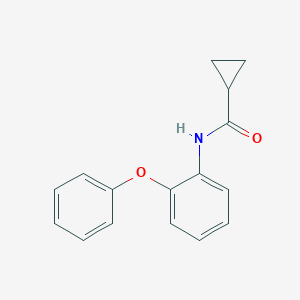
N-(2-phenoxyphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenoxyphenyl)cyclopropanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPC belongs to the class of cyclopropane-containing compounds and has a molecular weight of 285.36 g/mol.
作用機序
N-(2-phenoxyphenyl)cyclopropanecarboxamide is known to interact with a variety of biological targets, including ion channels, receptors, and enzymes. N-(2-phenoxyphenyl)cyclopropanecarboxamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. N-(2-phenoxyphenyl)cyclopropanecarboxamide has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects
N-(2-phenoxyphenyl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. N-(2-phenoxyphenyl)cyclopropanecarboxamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. N-(2-phenoxyphenyl)cyclopropanecarboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy.
実験室実験の利点と制限
N-(2-phenoxyphenyl)cyclopropanecarboxamide has several advantages for use in lab experiments. N-(2-phenoxyphenyl)cyclopropanecarboxamide is readily available and can be synthesized using a simple and efficient method. N-(2-phenoxyphenyl)cyclopropanecarboxamide is also stable and can be stored for extended periods without degradation.
However, there are also some limitations associated with the use of N-(2-phenoxyphenyl)cyclopropanecarboxamide in lab experiments. N-(2-phenoxyphenyl)cyclopropanecarboxamide has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. N-(2-phenoxyphenyl)cyclopropanecarboxamide can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-phenoxyphenyl)cyclopropanecarboxamide. One potential area of research is the development of novel MOFs based on N-(2-phenoxyphenyl)cyclopropanecarboxamide for gas storage and separation applications. Another potential area of research is the synthesis of new N-(2-phenoxyphenyl)cyclopropanecarboxamide-based conjugated polymers for use in organic electronic devices.
Another potential area of research is the investigation of the mechanism of action of N-(2-phenoxyphenyl)cyclopropanecarboxamide on ion channels and receptors. Understanding the molecular interactions between N-(2-phenoxyphenyl)cyclopropanecarboxamide and these targets could lead to the development of new drugs for the treatment of pain, epilepsy, and other neurological disorders.
Conclusion
In conclusion, N-(2-phenoxyphenyl)cyclopropanecarboxamide is a chemical compound with significant potential for use in various fields of scientific research. N-(2-phenoxyphenyl)cyclopropanecarboxamide can be synthesized using a simple and efficient method and has been shown to have a range of biochemical and physiological effects. N-(2-phenoxyphenyl)cyclopropanecarboxamide has several advantages for use in lab experiments, but there are also some limitations associated with its use. Future research on N-(2-phenoxyphenyl)cyclopropanecarboxamide could lead to the development of new materials and drugs with important applications in medicine, electronics, and other fields.
合成法
N-(2-phenoxyphenyl)cyclopropanecarboxamide can be synthesized using a simple and efficient method. The synthesis of N-(2-phenoxyphenyl)cyclopropanecarboxamide involves the reaction of 2-phenoxyphenylboronic acid with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
科学的研究の応用
N-(2-phenoxyphenyl)cyclopropanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. N-(2-phenoxyphenyl)cyclopropanecarboxamide has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications. N-(2-phenoxyphenyl)cyclopropanecarboxamide-based MOFs have shown high selectivity and capacity for the adsorption of gases such as carbon dioxide and methane.
N-(2-phenoxyphenyl)cyclopropanecarboxamide has also been used as a building block in the synthesis of conjugated polymers for optoelectronic applications. N-(2-phenoxyphenyl)cyclopropanecarboxamide-based polymers have shown high electron mobility and good stability, making them suitable for use in organic electronic devices such as solar cells and light-emitting diodes.
特性
分子式 |
C16H15NO2 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
N-(2-phenoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C16H15NO2/c18-16(12-10-11-12)17-14-8-4-5-9-15(14)19-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,17,18) |
InChIキー |
XBMOESNJHXVZIW-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
正規SMILES |
C1CC1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



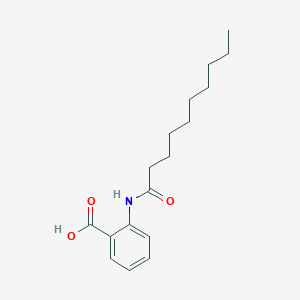
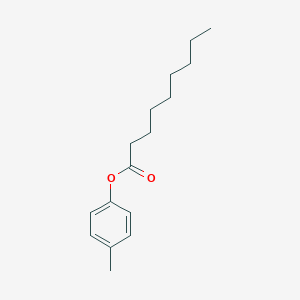
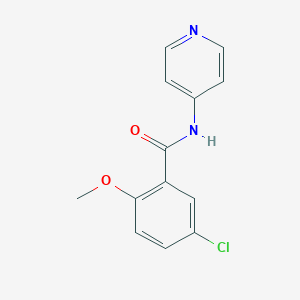

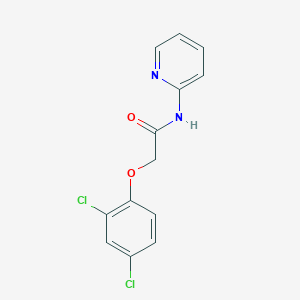
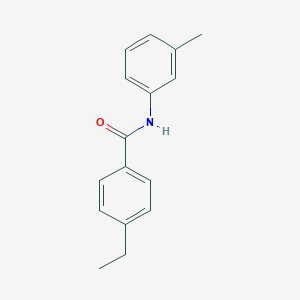
![4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate](/img/structure/B291297.png)

